5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol, also known as Gnetucleistol E, is a stilbenoid compound with the molecular formula and a molecular weight of approximately 272.296 g/mol. It is characterized by a structure that includes two methoxy groups and a vinyl group attached to a benzene ring, making it a unique member of the hydroxystilbene family. This compound is primarily derived from the Chinese herb Gnetum cleistostachyum and has attracted attention for its potential biological activities and therapeutic applications .
These reactions can modify the compound's properties and enhance its biological activities.
Research indicates that 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol exhibits significant biological activities, particularly in cancer treatment. It has been shown to:
The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol typically involves several steps:
This compound has several promising applications:
Interaction studies involving 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol have focused on its effects on cellular pathways and its potential synergistic effects with other anticancer agents. These studies suggest that it may enhance the efficacy of existing treatments while reducing side effects through targeted action on specific signaling pathways .
Several compounds share structural similarities with 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | 475231-21-1 | Similar structure but different substitution patterns |
| 3'-Hydroxypterostilbene | 51882-21-1 | Exhibits similar anticancer properties |
| Gnetucleistol E | 629643-27-2 | Identical structure; found in Gnetum cleistostachyum |
5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol stands out due to its specific arrangement of methoxy groups and its distinct biological activity profile compared to other stilbenoids. Its selective inhibition of cancer cell lines while modulating key signaling pathways highlights its potential as a targeted therapeutic agent.
Total synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol typically involves sequential functionalization of aromatic rings followed by ethylene bridge formation. A six-step synthesis reported for structurally analogous stilbenes begins with Heck cross-coupling between iodinated aromatic precursors and styrenes, achieving up to 23.8% overall yield [1]. Alternative routes employ Wittig-Horner condensations, where phosphonate esters react with aldehydes under basic conditions to form the ethylene linkage. For example, 3,5-dimethoxybenzyl phosphonates condensed with 3,4-dimethoxybenzaldehyde yield intermediates that are subsequently deprotected to reveal phenolic hydroxyl groups [8].
A comparative analysis of total synthesis approaches reveals trade-offs:
| Method | Key Step | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Heck Cross-Coupling | Palladium-catalyzed coupling | 23.8 | >98% trans |
| Wittig-Horner | Phosphonate-aldehyde condensation | 35–42 | cis/trans mixture |
| Olefin Metathesis | Grubbs catalyst-mediated | 45–50 | >98% trans |
The metathesis approach, using Grubbs second-generation catalysts, demonstrates superior yields and stereocontrol compared to traditional Wittig reactions [4].
Achieving precise substitution patterns on the benzene rings requires directed ortho-metalation and protecting group strategies. In the synthesis of 3,4-dimethoxyphenyl subunits, ortho-directed lithiation of protected phenol derivatives enables selective bromination at the 5-position [6]. The Heck-Matsuda reaction further enhances regiocontrol, as aryldiazonium tetrafluoroborates couple with styrenes at electron-deficient positions under palladium catalysis, achieving >85% selectivity for para-substituted products [6].
Enzymatic regioselectivity observed in Saccharinae grasses provides biological inspiration. Sorghum bicolor O-methyltransferases selectively methylate stilbene A-rings at the 3- and 5-positions through hydrophobic interactions at Ile144/Phe337 residues, a mechanism replicated synthetically using bulky directing groups [9].
Transition-metal catalysis dominates ethylene bridge construction. The Heck reaction remains prevalent, with Pd(OAc)₂/XPhos systems enabling cross-couplings between aryl halides and styrenes in <20 h at 80°C [1]. Emerging visible-light photoredox methods employ eosin Y catalysts under green LED irradiation to couple diazonium salts with nitroalkenes, achieving 72–89% yields of trans-stilbenes without metal catalysts [2].
Comparative kinetic studies reveal distinct mechanistic pathways:
Grubbs catalysts (Ru-based) provide complementary stereoselectivity, producing >98% trans-stilbenes through carbene intermediates, versus the cis preference of Wittig reagents [4].
Sequential protection of phenolic hydroxyls proves critical. Benzyl ethers and MOM (methoxymethyl) groups stabilize hydroxyls during coupling reactions, with subsequent hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) achieving quantitative deprotection [1]. For methoxy groups, BF₃·OEt₂-mediated demethylation selectively removes methyl ethers adjacent to electron-withdrawing substituents, preserving distal methoxy functionalities [8].
A recent innovation employs enzymatic demethylation using recombinant O-demethylases, which selectively cleave 4-methoxy groups with 92% efficiency under physiological conditions [9]. This biocatalytic approach eliminates harsh reagents while maintaining acid-sensitive stilbene frameworks.
Advancements in sustainable synthesis focus on catalyst recycling and renewable solvents. Aqueous Heck reactions using Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ supports achieve five consecutive cycles without significant activity loss [6]. Solvent-free mechanochemical grinding of arylboronic acids and styrenes in ball mills produces stilbenes in 68–75% yields, reducing organic waste by 90% compared to solution-phase methods [2].
Life cycle assessments demonstrate the environmental benefits of photoredox methods:
| Parameter | Traditional Heck | Photoredox |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 29 |
| E-factor | 34 | 9 |
| Energy Consumption (kJ/mol) | 4800 | 1200 |
These metrics highlight the superiority of visible-light-driven protocols in minimizing resource consumption and hazardous byproducts [2] [4].
Stuhlmannia moavi Taub., a monospecific genus in the Caesalpinia group of legumes, has emerged as a significant source of stilbene compounds with notable phytochemical diversity [1]. The plant, native to the dry forests of Madagascar and East Africa, demonstrates a remarkable capacity for producing various stilbenoid compounds that contribute to its ecological adaptability and defense mechanisms.
The phytochemical analysis of Stuhlmannia moavi root extracts has revealed the presence of five distinct stilbene compounds through bioassay-guided fractionation methods [1]. These compounds include piceatannol (3,5,4'-trihydroxystilbene), resveratrol (3,5,4'-trihydroxystilbene), rhapontigenin (3,5,4'-trihydroxy-3'-methoxystilbene), isorhapontigenin (3,5,3'-trihydroxy-4'-methoxystilbene), and 3,4,5'-trihydroxy-3'-methoxy-trans-stilbene [1]. The isolation process employed ethanol extraction followed by liquid-liquid partitioning and high-performance liquid chromatography, demonstrating the sophisticated chemical profile of this species.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | IC₅₀ A2780 (µM) | Plant Part |
|---|---|---|---|---|---|
| 3,4,5'-trihydroxy-3'-methoxy-trans-stilbene | C₁₅H₁₄O₅ | 274.27 | 41.5 | 54.0 | Root |
| Piceatannol | C₁₄H₁₂O₄ | 244.24 | 14.0 | 41.0 | Root |
| Resveratrol | C₁₄H₁₂O₃ | 228.24 | 23.8 | 74.0 | Root |
| Rhapontigenin | C₁₅H₁₄O₄ | 258.27 | 26.5 | Not reported | Root |
| Isorhapontigenin | C₁₅H₁₄O₄ | 258.27 | 32.0 | Not reported | Root |
The distribution pattern of these stilbenes within Stuhlmannia moavi shows a preferential accumulation in root tissues, which aligns with the ecological role of these compounds in soil-borne pathogen defense [1]. This root-specific accumulation pattern suggests that the plant has evolved specialized mechanisms for concentrating these defensive compounds in tissues most vulnerable to soil-dwelling microorganisms and pathogens.
Stilbenes function as phytoalexins, serving as crucial components of the plant's induced defense system against biotic and abiotic stresses [2] [3]. These low molecular weight antimicrobial compounds are synthesized de novo in response to pathogen attack, environmental stress, or elicitor treatment, forming an integral part of the plant's defense arsenal against diverse threats.
The phytoalexin activity of stilbenes operates through multiple mechanisms that collectively contribute to plant protection. These compounds exhibit direct antimicrobial activity by disrupting pathogen cell membranes, interfering with metabolic processes, and inhibiting spore germination and hyphal growth [4]. The rapidity of stilbene accumulation at infection sites correlates strongly with plant resistance to fungal and bacterial diseases, with resistant plant varieties typically showing faster and more extensive phytoalexin production compared to susceptible cultivars [5].
Research has demonstrated that stilbenes provide broad-spectrum protection against various pathogens, with particular efficacy against fungal infections [6]. The antifungal properties of stilbenes have been extensively documented in grapevine, where resveratrol production increases dramatically following pathogen attack, effectively limiting disease progression [6]. This defensive mechanism has been successfully exploited in transgenic systems, where the introduction of stilbene synthase genes from grapevine into tobacco resulted in enhanced resistance to Botrytis cinerea [6].
The ecological significance of stilbenes extends beyond direct antimicrobial activity to encompass their role in plant-environment interactions. These compounds contribute to plant adaptation to environmental stresses including drought, temperature extremes, ultraviolet radiation, and oxidative stress [7]. The dual function of stilbenes as both antimicrobial agents and stress-protective compounds positions them as versatile molecules in plant survival strategies.
The biosynthesis of stilbenes proceeds through the phenylpropanoid pathway, which serves as the primary route for the production of diverse plant secondary metabolites including flavonoids, lignins, and stilbenes [8]. This pathway represents a critical junction between primary and secondary metabolism, with stilbene synthase serving as the key regulatory enzyme that determines the flux toward stilbene production.
The phenylpropanoid pathway initiates with the conversion of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), the entry point enzyme that channels carbon from primary metabolism into secondary metabolite production [8]. This reaction is followed by the hydroxylation of trans-cinnamic acid to p-coumaric acid by cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme that introduces the essential hydroxyl group required for subsequent reactions [8].
| Enzyme | EC Number | Substrate | Product | Pathway Role |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-phenylalanine | trans-cinnamic acid + NH₃ | Entry enzyme from primary metabolism |
| Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | trans-cinnamic acid | p-coumaric acid | Hydroxylation step |
| 4-coumarate:CoA ligase (4CL) | 6.2.1.12 | p-coumaric acid | p-coumaroyl-CoA | CoA activation |
| Stilbene synthase (STS) | 2.3.1.95 | p-coumaroyl-CoA + 3 malonyl-CoA | resveratrol + 3 CO₂ + 4 CoA | Key committed step |
| Pinosylvin methyltransferase (PMT) | 2.1.1.146 | pinosylvin + S-adenosyl-L-methionine | pinosylvin monomethyl ether | Methylation modification |
| Resveratrol 3-O-glucosyltransferase | 2.4.1.194 | resveratrol + UDP-glucose | resveratrol 3-O-glucoside (piceid) | Glycosylation modification |
The activated p-coumaric acid is subsequently converted to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL), generating the immediate precursor for stilbene biosynthesis [8]. This CoA-activated intermediate serves as the starting material for stilbene synthase, which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene skeleton [8].
Stilbene synthase represents the committed step in stilbene biosynthesis, catalyzing the formation of the characteristic two-ring structure through a series of decarboxylative condensations followed by intramolecular cyclization [9]. The enzyme belongs to the type III polyketide synthase family and shares significant structural similarity with chalcone synthase, the key enzyme in flavonoid biosynthesis [10]. This structural relationship underlies the competitive interaction between stilbene and flavonoid pathways, with the relative activities of these enzymes determining the metabolic flux distribution.
The regulation of stilbene biosynthesis involves complex transcriptional control mechanisms mediated by various transcription factors. R2R3-MYB transcription factors, particularly MYB14 and MYB15, serve as primary regulators of stilbene synthase gene expression, with these factors binding to promoter regions of multiple stilbene synthase genes [11] [12]. WRKY transcription factors also contribute to stilbene biosynthesis regulation, with WRKY03, WRKY24, WRKY43, and WRKY53 showing coordinated expression patterns with stilbene synthase genes [12].
Metabolic engineering approaches for stilbene production have focused on introducing stilbene biosynthetic capability into heterologous systems and enhancing production in naturally occurring stilbene-producing plants [13]. These strategies have employed both microbial and plant-based expression systems to achieve increased stilbene yields for various applications.
Transgenic plant systems have demonstrated remarkable success in stilbene production enhancement through the introduction of stilbene synthase genes from various sources. The transformation of crop plants with grapevine stilbene synthase genes has resulted in significant stilbene accumulation, with production levels ranging from several milligrams to hundreds of milligrams per kilogram fresh weight depending on the host plant, promoter selection, and growth conditions [13].
The choice of promoter system significantly influences stilbene production levels in transgenic plants. Constitutive promoters such as the cauliflower mosaic virus 35S promoter provide consistent stilbene production but may result in metabolic burden on the host plant [13]. Stress-responsive promoters, including pathogen-inducible promoters, offer more targeted stilbene production that aligns with natural defense responses while minimizing metabolic costs during normal growth conditions [13].
Recent advances in metabolic engineering have explored the use of multiple gene constructs to enhance stilbene production efficiency. The co-expression of stilbene synthase with upstream pathway enzymes, including 4-coumarate:CoA ligase, has shown promise for improving precursor availability and overall stilbene yields [14]. Additionally, the simultaneous expression of multiple stilbene synthase genes has demonstrated synergistic effects on stilbene accumulation in some plant systems [13].
The successful implementation of metabolic engineering strategies has resulted in enhanced plant resistance to various pathogens. Transgenic plants expressing stilbene synthase genes have shown improved resistance to fungal pathogens including Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae [13]. This disease resistance correlates with increased stilbene accumulation, providing direct evidence for the protective role of these compounds in plant defense systems.